1-Chloro-5-methoxy-2-methyl-4-nitrobenzene

Descripción general

Descripción

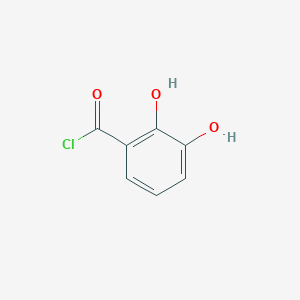

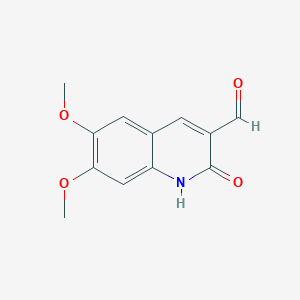

1-Chloro-5-methoxy-2-methyl-4-nitrobenzene is a chemical compound with the molecular formula C8H8ClNO3 . It is a solid substance and has a molecular weight of 201.61 .

Molecular Structure Analysis

The molecular structure of 1-Chloro-5-methoxy-2-methyl-4-nitrobenzene can be represented by the InChI code: 1S/C8H8ClNO3/c1-5-3-7 (10 (11)12)6 (9)4-8 (5)13-2/h3-4H,1-2H3 .Physical And Chemical Properties Analysis

1-Chloro-5-methoxy-2-methyl-4-nitrobenzene is a solid substance . It should be stored in an inert atmosphere at a temperature between 2-8°C .Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

1-Chloro-5-methoxy-2-methyl-4-nitrobenzene has been a subject of interest in various synthesis and chemical transformation studies. For instance, a new method for synthesizing 4-methoxyphenol was studied, involving the production of 4-methoxy-1-nitrobenzene through a substitution process and further transformation into 4-methoxyphenol (Jian, 2000). Additionally, the compound has been used in the reduction of nitroarenes to aminoarenes in high yields, demonstrating its potential in catalytic processes (Watanabe et al., 1984).

Microbial Degradation

Research has also explored the microbial degradation of similar compounds, like 1-chloro-4-nitrobenzene. A study found that a bacterial strain could utilize this compound as a sole source of carbon, nitrogen, and energy, highlighting the potential environmental applications of these compounds in bioremediation processes (Shah, 2014).

Quantum Dot Nanocomposites

In the field of sensing technology, 1-chloro-5-methoxy-2-methyl-4-nitrobenzene-related compounds have been used in the development of quantum dot nanocomposites. These composites have shown potential in detecting trace amounts of nitroaromatic compounds, which is crucial in environmental science, public security, and forensics (Algarra et al., 2011).

Safety And Hazards

Propiedades

IUPAC Name |

1-chloro-5-methoxy-2-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-5-3-7(10(11)12)8(13-2)4-6(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKIFFDUKUXANNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10551336 | |

| Record name | 1-Chloro-5-methoxy-2-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10551336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-5-methoxy-2-methyl-4-nitrobenzene | |

CAS RN |

100777-46-6 | |

| Record name | 1-Chloro-5-methoxy-2-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10551336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2'-Bromospiro[[1,3]dithiolane-2,9'-fluorene]](/img/structure/B1314608.png)

![Ethyl 5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxylate](/img/structure/B1314611.png)

![4-Chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1314616.png)